Home > Products > Screening Compounds P107736 > N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide -

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide

Catalog Number: EVT-5860213
CAS Number:
Molecular Formula: C15H16N2OS
Molecular Weight: 272.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-(5-Methyl-4-phenyl-1,3-thia­zol-2-yl)-1-phenyl­ethanol []

  • Compound Description: This compound is a product of substitution at the methyl group in the 2-position of 2,5-di­methyl-4-phenyl­thia­zole with benz­aldehyde. [] It forms extended chains through O—H⋯N hydrogen bonds. []

2. 3-(2-bromo-5-methoxyphenyl)-5-methyl-1(4-phenyl-1,3-thiazol-2-yl)-1H-1,2 ,4-triazole []

  • Compound Description: This compound is described as an essentially planar molecule with standard geometric parameters. []

3. 4-Hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide []

  • Compound Description: This compound features a thiazine ring in a half-chair conformation. [] An axial methyl group at N3 is observed due to the tetrahedral geometry of N3. [] The molecule is stabilized by intramolecular and intermolecular hydrogen bonds. []

4. N- [5- (aminosulfonyl) -4-methyl-1,3-thiazol-2-yl]-n-methyl-2- [4- (2-pyridinyl) phenyl] acetamide mesylate monohydrate [, , , ]

  • Compound Description: This compound is a mesylate monohydrate salt known for its improved long-term stability and specific release kinetics in pharmaceutical formulations. [] Its synthesis avoids the use of toxic organotin compounds, boronic acid derivatives, or borane reagents. [, ] This compound has been investigated for its potential in treating diseases mediated by herpesviruses, particularly Herpes simplex virus. [, ]

5. 1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones []

  • Compound Description: These are a series of biologically active quinazolin-4-one derivatives synthesized as potential anticancer agents. [] They are synthesized by condensing 2-amino-4-substituted phenylthiazole with N-methylbenzoxazin-4-one. [] In-silico studies suggest good synthetic accessibility and promising activity against colorectal cancer cell lines. []

6. N- [5- (aminosulfonyl) -4-methyl-1,3-thiazol-2-yl] -N- methyl-2- [4- (2-pyridinyl) phenyl] acetamide methanesulfonamide monohydrate []

  • Compound Description: This compound is a methanesulfonamide monohydrate salt recognized for its improved long-term stability and favorable release kinetics in drug formulations. [] It represents an alternative to synthetic routes employing potentially toxic organotin compounds, boronic acid derivatives, or borane reagents. []

7. Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl) imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]pip erid -4-yl]amino]propionate (SR 121787) []

  • Compound Description: This compound (SR 121787) acts as a prodrug that is metabolized in vivo to its active form, the diacid SR 121566. [] SR 121566 is a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist, demonstrating potent anti-aggregating properties. [] This compound shows promise as an orally active antithrombotic agent due to its effectiveness in inhibiting platelet aggregation. []

8. 1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one []

  • Compound Description: This compound exists as two crystallographically independent molecules in its asymmetric unit. [] The pyrrolidine ring adopts an envelope conformation, and there's a twist between the thiazole and phenyl rings. [] The crystal structure is characterized by C—H⋯π and π–π interactions. []

9. N-[(2Z)-3-(4,6-Substitutedpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-3, 5-dinitrobenzamide Analogues []

  • Compound Description: These are a series of compounds synthesized and evaluated for their antimicrobial activity. [] They were synthesized from 1-(4,6-disubstitutedpyrimidin-2-yl)-3-(3,5-dinitrobenzoyl)-thiourea derivatives. [] These analogues exhibited promising antibacterial and antifungal activities against various Gram-positive, Gram-negative, and fungal species. []

10. 3-[4-({Methyl-5-[(E)-2-phenyl-1-ethenyl]-4-isoxazolyl}amino)-1,3-thiazol-2-yl]-2-aryl-1,3-thiazolan-4-ones []

  • Compound Description: This series of isoxazolyl thiazolyl thiazolidinones was synthesized from isoxazolyl chloroacetamide. [] The synthetic route involved the formation of thiazole and thiazolidinone rings through a series of reactions. []

11. 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide []

  • Compound Description: In this compound, the thiazol and isoxazole rings are not coplanar. [] The crystal structure reveals the formation of inversion dimers through N—H⋯N hydrogen bonds and chains along the b-axis via C—H⋯O interactions. []

12. 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine []

    13. 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole []

    • Compound Description: The title compound features a central pyrazole ring in an envelope conformation. [] The molecule exhibits twists at various points, as indicated by the dihedral angles between its rings. [] The crystal packing reveals a three-dimensional architecture formed through various intermolecular interactions, including C—H⋯N, C—H⋯F, C—H⋯π, and π–π interactions. [] The crystal studied exhibited non-merohedral twinning. []

    14. N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832) []

    • Compound Description: This compound, PF-06767832, is a highly selective positive allosteric modulator (PAM) of the muscarinic M1 receptor. [] It is considered a potential therapeutic agent for schizophrenia and Alzheimer's disease due to its selective M1 activation, which may provide cognitive benefits with minimized cholinergic side effects. [] Despite its selectivity, PF-06767832 may still induce gastrointestinal and cardiovascular side effects. []

    15. 5-Bromo-2-hydroxy­benz­aldehyde (4-phenyl-1,3-thia­zol-2-yl)­hydrazone []

    • Compound Description: This compound's molecular structure is characterized by a significant dihedral angle between the thiazole ring and the 5-bromosalicylaldehyde ring. [] Intramolecular hydrogen bonds (O—H⋯N and O—H⋯S) influence the molecule's conformation. [] In the crystal lattice, molecules form centrosymmetric dimers through N—H⋯N hydrogen bonds. []

    16. 4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB) []

    • Compound Description: This compound, NTB, is a newly synthesized analogue of nitazoxanide. [] It is a nitroheterocyclic compound classified as a thiazolide, showing potent in vitro activity against the kinetoplastid parasites Leishmania mexicana and Trypanosoma cruzi. [] Compared to the standard drugs pentamidine and benznidazole, NTB demonstrates a 2-fold increase in potency against these parasites. []

    17. 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides []

    • Compound Description: These are a series of novel bi-heterocyclic propanamides synthesized as potential therapeutic agents. [] They are synthesized via a multistep process starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, incorporating both thiazole and oxadiazole rings in their structure. [] These compounds have shown promising activity as urease inhibitors and demonstrated low cytotoxicity in hemolysis assays. []

    18. (Z)-2-(5-Acetyl-4-methyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)-3-(3-methyl-1-benzofuran-2-yl)-3-oxopropanenitrile []

    • Compound Description: In this compound, the benzofuran ring system is not coplanar with the benzene and thiazole rings. [] An intramolecular C—H⋯O hydrogen bond is present, forming an S(6) ring motif. [] No intermolecular hydrogen bonds were observed in the crystal structure. []

    19. (E)‐4‐(4‐Chloro­phenyl)‐N‐(5‐methyl‐1,3‐benzo­dioxol-5‐yl­methylene)‐5‐(1H‐1,2,4‐triazol-1‐yl)‐1,3‐thia­zol‐2‐amine []

    • Compound Description: This compound was synthesized as a potential fungicidal agent. [] It is characterized by a significant dihedral angle between its thiazole and triazole rings. []

    20. N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System []

    • Compound Description: This compound represents a novel hybrid ring system containing both thiazole and oxadiazole rings, prepared as a potential antibacterial agent. [] Its synthesis involves a two-step strategy starting with an ester-containing thiazole ring that is converted into a hydrazide derivative and subsequently cyclized to form the oxadiazole ring. [] The compound exhibits significant antibacterial activity and has been investigated through QSAR and molecular docking studies to understand its mode of action. []

    21. 3,3'-[(3-Sulfanyl Phenyl)Methylene]Bis(4-Hydroxy-2H-1-Benzopyran-2-One) : 5-Methyl-1,3-Thiazol-2(3H)-Imine []

    • Compound Description: This compound crystallizes in the monoclinic crystal system and its structure is stabilized by various intermolecular interactions including N–H⋅⋅⋅O, S–H⋅⋅⋅N, O–H⋅⋅⋅N, and C–H⋅⋅⋅S hydrogen bonds. []

    22. 4-[(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl) diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one []

    • Compound Description: This compound is a novel azo-dye ligand used to synthesize mononuclear Cu(II), Co(II), and Ni(II) complexes. [] The complexes have shown higher antibacterial activity compared to the free ligand. [] The metal complexes also exhibited significant DNA cleavage activity and good anticancer properties against K562, A549, and MDA-MB-231 cell lines. []

    23. 3′-(benzo[d]thiazol-2-yl)-1′-methyl-2-oxo-4′-(aryl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitriles []

    • Compound Description: These compounds are regioisomers formed through a 1,3-dipolar cycloaddition reaction of azomethine ylide with (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles. [] The reaction exhibits exclusive regioselectivity, yielding only these specific regioisomers. [] The diastereoselectivity of the reaction is influenced by the substituents on the phenyl ring of the dipolarophile, leading to varying ratios of exo-/endo-cycloadducts. []

    24. 5-Methyl-1,3-diphenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide []

    • Compound Description: This compound crystallizes with two independent molecules (A and B) in its asymmetric unit. [] The dihedral angles between the pyrazole and the attached phenyl and thiadiazole rings vary between molecules A and B. [] The crystal structure shows the formation of R 2 2(8) loops via N—H⋯N hydrogen bonds between molecules A and B. []

    25. 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides []

    • Compound Description: These are novel bi-heterocyclic compounds synthesized and evaluated for their potential therapeutic benefits against Alzheimer's disease and diabetes. [] They were designed based on the presence of 1,3-thiazole and 1,3,4-oxadiazole moieties in their structure. [] In vitro studies have revealed promising inhibitory activity against enzymes relevant to these diseases, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase. []

    26. 3‐N‐Alkoxyphthalimido‐5‐arylidene‐2‐{[4‐(4‐substituted phenyl)‐1,3‐thiazol‐2‐yl]imino}‐1,3‐thiazolidin‐4‐ones []

    • Compound Description: These compounds are synthesized through a multistep process involving the formation of thiazole and thiazolidinone rings, followed by condensation reactions. []

    27. 1-(1-((5-nitrbenzo [d] oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H- [, , ]dioxaphosphepino[5,6-c]pyrazole-6-yl)ureas/carboxamides []

    • Compound Description: This group of compounds includes derivatives with urea or carboxamide functionalities attached to a complex heterocyclic system. [] They are synthesized through a multi-step process involving the formation and modification of various heterocyclic rings. []

    28. rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate [, ]

    • Compound Description: This compound represents the first member of a new class of substances featuring a sulfondiimidoate group. [] Its crystal structure reveals two double-bonded nitrogen atoms linked to the central sulfur atom. [] The crystal packing is primarily driven by aromatic interactions. []

    29. 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c) []

    • Compound Description: Compound 4c, one of the synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, exhibited promising anticancer activity and selectivity. [] It showed significant cytotoxic activity against A549 human lung adenocarcinoma cells with an IC50 value of 23.30 ± 0.35 µM, while demonstrating negligible toxicity to NIH/3T3 mouse embryoblast cells (IC50 >1000 µM). [] Compound 4c induced apoptosis in cancer cells, although not as effectively as the standard drug cisplatin. []

    30. 2-Chloro-N′-[4-(dimethylamino)benzylidene]-N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetohydrazide []

    • Compound Description: This compound's molecular conformation is stabilized by an intramolecular C—H⋯N hydrogen bond within the benzylidene and thiazole groups. [] The crystal packing is characterized by weak intermolecular C—H⋯O and C—H⋯π interactions. []

    31. 2-Chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]-N′-(naphthalen-1-ylmethylidene)acetohydrazide []

    • Compound Description: The title compound features a nearly planar acetohydrazide group. [] The crystal structure reveals a significant dihedral angle between the naphthylene system and the phenyl ring. [] Weak intermolecular C—H⋯O and C—H⋯π interactions contribute to the stability of the crystal structure. []

    32. 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine & 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles []

    • Compound Description: These two distinct compound series, 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imines and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles, were synthesized and studied for their biological activity. [] Derivatives with chlorine substituents generally showed higher toxicity against six bacterial strains. [] Notably, the presence of a methoxy group in conjunction with a chlorine substituent further enhanced the toxicity within the tested compounds. []

    33. Methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate []

    • Compound Description: This compound crystallizes with two independent molecules (A and B) in its asymmetric unit, differing mainly in the orientation of the five-membered heterocyclic ring relative to the benzene ring. [] Intramolecular O—H⋯O hydrogen bonds stabilize each molecule, and intermolecular N—H⋯N, N—H.·O, C—H⋯O, and C—H⋯S hydrogen bonds contribute to the formation of corrugated sheets in the crystal structure. []

    34. 4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide []

    • Compound Description: The asymmetric unit of this compound contains two independent molecules with similar conformations. [] The sulfonamide N atoms exhibit nearly trigonal-planar geometries. [] The crystal packing is characterized by inversion dimers linked through C—H⋯O interactions. []

    Properties

    Product Name

    N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide

    IUPAC Name

    N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclobutanecarboxamide

    Molecular Formula

    C15H16N2OS

    Molecular Weight

    272.4 g/mol

    InChI

    InChI=1S/C15H16N2OS/c1-10-13(11-6-3-2-4-7-11)16-15(19-10)17-14(18)12-8-5-9-12/h2-4,6-7,12H,5,8-9H2,1H3,(H,16,17,18)

    InChI Key

    CGMLCNODKGCJTM-UHFFFAOYSA-N

    SMILES

    CC1=C(N=C(S1)NC(=O)C2CCC2)C3=CC=CC=C3

    Canonical SMILES

    CC1=C(N=C(S1)NC(=O)C2CCC2)C3=CC=CC=C3

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.